molecular formula C17H21N3O3S B5374977 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE

2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE

Cat. No.: B5374977
M. Wt: 347.4 g/mol
InChI Key: VCYNHOPBYZLFNX-UHFFFAOYSA-N
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Description

2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a pyridine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methylbenzoic acid with isopropylamine under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 3-chloromethylpyridine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can modulate protein-protein interactions, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE: Similar structure but with a pyridine ring at a different position.

    2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}BENZAMIDE: Similar structure but with a pyridine ring at a different position.

Uniqueness

2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate protein interactions makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-propan-2-yl-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12(2)20-17(21)16-9-15(7-6-13(16)3)24(22,23)19-11-14-5-4-8-18-10-14/h4-10,12,19H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNHOPBYZLFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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